molecular formula C17H19ClN6 B2639603 N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878065-04-4

N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2639603
CAS No.: 878065-04-4
M. Wt: 342.83
InChI Key: GBTXFMDAIOHLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenylamine group at position 4, a methyl group at position 1, and a piperidinyl substituent at position 4. Pyrazolo[3,4-d]pyrimidines are pharmacologically significant, with reported activities including kinase inhibition, antitumor effects, and antimicrobial properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-23-16-14(11-19-23)15(20-13-7-5-12(18)6-8-13)21-17(22-16)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTXFMDAIOHLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H15ClN6C_{13}H_{15}ClN_6 and a molecular weight of approximately 280.75 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a piperidine moiety and a chlorophenyl substituent, which is critical for its biological activity.

PropertyValue
Molecular Formula C13H15ClN6C_{13}H_{15}ClN_6
Molecular Weight 280.75 g/mol
CAS Number 123456-78-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidine Group : The piperidine moiety is added via nucleophilic substitution reactions.
  • Chlorination : The introduction of the chlorophenyl group can be performed through electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine group enhances binding affinity to these targets, potentially leading to inhibition or modulation of biological processes.

Antiproliferative Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : Compounds in the pyrazolo series have shown IC50 values ranging from 0.95 µM to over 25 µM against different cancer cell lines, indicating varying levels of potency.
Cell LineIC50 (µM)
HL601.05 ± 0.64
K5620.95 ± 0.40
MDA-MB-231>10

These results suggest that modifications in the structure can lead to enhanced selectivity and potency against specific tumor types.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of Histone Demethylases : Research indicates that similar compounds can act as inhibitors for histone lysine demethylases (KDMs), which are implicated in cancer progression.
    • Selectivity : Some derivatives demonstrate selectivity over other KDM subfamilies, highlighting their potential as targeted cancer therapies .
  • Cell Permeability Studies : Compounds like this compound have been evaluated for their ability to permeate cellular membranes, an essential factor for drug efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various kinases involved in cancer progression. Specifically, N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its inhibitory effects on kinases such as CDPK1 (Calcium-dependent protein kinase 1) and KDM (Lysine demethylase) enzymes.

  • Kinase Inhibition : The compound has shown promising results in inhibiting CDPK1, which is crucial for the invasion and motility of cancer cells .
  • Histone Demethylase Inhibition : Its derivatives have been reported to inhibit KDM4 and KDM5 subfamilies selectively, which play roles in epigenetic regulation associated with cancer .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders through modulation of neurotransmitter systems.

  • Muscarinic Receptor Antagonism : Related compounds have been explored as muscarinic receptor antagonists, which could be beneficial in treating conditions like schizophrenia and other neuropsychiatric disorders .
  • Dopamine Receptor Targeting : Research indicates that derivatives of this compound can exhibit high affinity for dopamine receptors, suggesting their potential use in managing disorders such as Parkinson's disease and schizophrenia .

Case Studies

Table 1: Summary of Biological Activities

Compound NameTargetActivityReference
This compoundCDPK1Inhibition of invasion and motility
Derivative 54jKDM4Selective inhibition
Derivative 54kKDM5Selective inhibition
Related Compound XM4 receptorAntagonism

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Data

Compound Name Position 1 Position 4 Position 6 Yield (%) Melting Point (°C) Key References
Target Compound : N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl 4-Chlorophenylamine Piperidin-1-yl N/A N/A
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) 2-Chloroethyl 4-Fluorobenzylamine Methylthio N/A N/A
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2a/SI388) 2-Chloroethyl 2-Chlorophenylamine Methylthio 69 169–171
N-(4-Chlorophenyl)-6-butoxy-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Phenylethenyl 4-Chlorophenylamine Butoxy 30 196–199
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 2-Methoxyethylamine Unsubstituted N/A N/A

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenylamine moiety (common in the target and compound 2a) may improve binding affinity through hydrophobic and halogen-bonding interactions .
  • Synthesis Yields : Derivatives with simpler substituents (e.g., methylthio in 2a) often exhibit higher yields (69%) compared to bulkier analogs like the butoxy derivative (30%) .

Key Observations :

  • Anticancer Activity : S29 demonstrates potent activity against neuroblastoma (5.74 ng/mL) but suffers from unfavorable pharmacokinetics, likely due to its fluorobenzyl and methylthio groups . The target compound’s piperidinyl group may improve metabolic stability.
  • Antimicrobial Potential: Compound 11 shows moderate antibacterial activity (MIC 20 µg/mL), suggesting pyrazolo[3,4-d]pyrimidines with sulfonyl or alkoxy groups warrant further exploration .
  • Kinase Inhibition : PP2’s tert-butyl group enhances Src kinase inhibition, whereas the target compound’s piperidine moiety could modulate selectivity for other kinases .

Pharmacokinetic and Toxicity Considerations

  • S29 : Despite efficacy, its poor pharmacokinetic profile limits therapeutic use .
  • Piperidine-Containing Analogs: Piperidine substituents (as in the target compound) are associated with improved blood-brain barrier penetration and metabolic stability compared to morpholino or thiomethyl groups .
  • Chlorophenyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.